molecular formula C16H10Cl2N2O2 B11956553 8-Quinolyl N-(3,4-dichlorophenyl)carbamate CAS No. 14628-07-0

8-Quinolyl N-(3,4-dichlorophenyl)carbamate

Katalognummer: B11956553
CAS-Nummer: 14628-07-0
Molekulargewicht: 333.2 g/mol
InChI-Schlüssel: OPQKNBYTDQCNCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Quinolyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2 and a molecular weight of 333.176. It is a derivative of quinoline and carbamate, featuring a quinolyl group attached to a carbamate moiety, which is further linked to a 3,4-dichlorophenyl group . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 3,4-dichlorophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product . The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the isocyanate, leading to the formation of the carbamate linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Analyse Chemischer Reaktionen

Types of Reactions

8-Quinolyl N-(3,4-dichlorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Quinolyl N-(3,4-dichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of other complex organic compounds and materials.

Wirkmechanismus

The mechanism of action of 8-Quinolyl N-(3,4-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The quinolyl group can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the carbamate moiety can inhibit certain enzymes by carbamylation of active site residues, leading to the inhibition of enzyme activity . These interactions contribute to the compound’s biological effects, including its antimicrobial and anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Quinolyl N-(2,4-dichlorophenyl)carbamate
  • 8-Quinolyl N-(2,3-dichlorophenyl)carbamate
  • 8-Quinolyl N-(2,6-dichlorophenyl)carbamate
  • 8-Quinolyl N-(2,5-dichlorophenyl)carbamate
  • 8-Quinolyl N-(4-chlorophenyl)carbamate
  • 8-Quinolyl N-(3-chlorophenyl)carbamate
  • 8-Quinolyl N-(2-chlorophenyl)carbamate
  • 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate

Uniqueness

8-Quinolyl N-(3,4-dichlorophenyl)carbamate is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both the quinolyl and carbamate moieties also contributes to its distinct properties compared to other similar compounds .

Eigenschaften

CAS-Nummer

14628-07-0

Molekularformel

C16H10Cl2N2O2

Molekulargewicht

333.2 g/mol

IUPAC-Name

quinolin-8-yl N-(3,4-dichlorophenyl)carbamate

InChI

InChI=1S/C16H10Cl2N2O2/c17-12-7-6-11(9-13(12)18)20-16(21)22-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21)

InChI-Schlüssel

OPQKNBYTDQCNCX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.